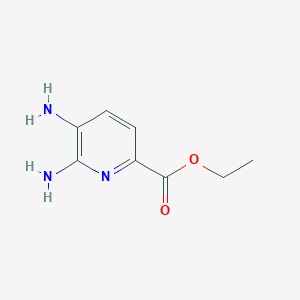
Ethyl 5,6-diaminopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of picolinic acid and contains both amino and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diaminopicolinate typically involves the esterification of 5,6-diaminopicolinic acid. One common method is the reaction of 5,6-diaminopicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of ethyl 5,6-diaminopicolinate may involve more efficient and scalable methods, such as continuous flow processes or the use of alternative catalysts to improve yield and reduce reaction time. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions: Ethyl 5,6-diaminopicolinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of ethyl 5,6-diaminopicolinate.
Reduction: Ethyl 5,6-diaminopicolinate alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5,6-diaminopicolinate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of ethyl 5,6-diaminopicolinate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.
類似化合物との比較
Ethyl 5,6-diaminopicolinate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds also contain a diazine ring and exhibit similar chemical reactivity.
Pyrimidine derivatives: Known for their wide range of biological activities, pyrimidine derivatives share structural similarities with ethyl 5,6-diaminopicolinate.
Pyrazine derivatives: These compounds are used in various pharmaceutical and industrial applications and have comparable chemical properties.
Uniqueness: Ethyl 5,6-diaminopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual amino groups and ester functionality make it a valuable intermediate in synthetic chemistry and a promising candidate for further research in various fields.
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
ethyl 5,6-diaminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2,9H2,1H3,(H2,10,11) |
InChIキー |
MWVRPLBRWLNLDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


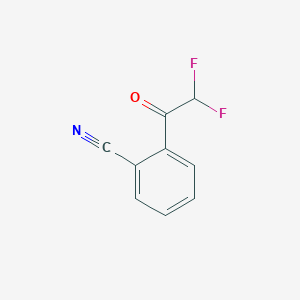
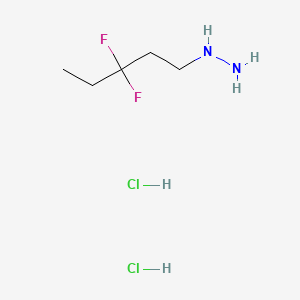
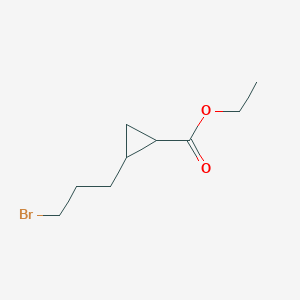
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)


![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)

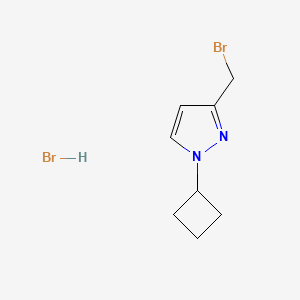

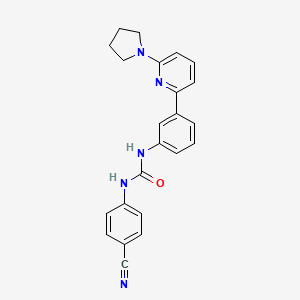

![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
